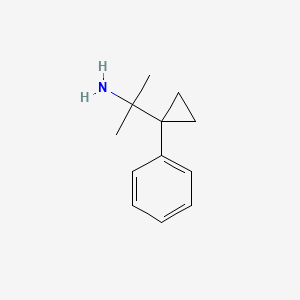![molecular formula C17H13N5O5S B2544554 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide CAS No. 455886-80-3](/img/structure/B2544554.png)
2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
In this complex, two chloride ions and two N4-acetylsulfadiazine molecules coordinate to the copper(II) center. The organic moiety of N4-acetylsulfadiazine is bonded to Cu(II) through a pyrimidinyl nitrogen atom. Carbonyl oxygen atoms from symmetry-related complex molecules contribute to the metal coordination sphere, resulting in a tetragonally-distorted octahedral geometry around Cu(II). Notably, although N4-acetylsulfadiazine itself lacks antibacterial activity, the title complex exhibits moderate growth inhibition against several bacteria in in vitro assays .
Scientific Research Applications
Polymer Synthesis and Characterization
A novel diamine incorporating sulfone, ether, and amide structures was synthesized through a series of reactions, leading to the development of thermally stable polyimides. This research explored the preparation of poly(sulfone ether amide imide)s by reacting the newly synthesized diamine with various aromatic dianhydrides. The resulting polymers displayed significant thermal stability and were thoroughly characterized, suggesting their potential for high-performance material applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004). Further investigations into aromatic poly(sulfone sulfide amide imide)s have expanded on this, developing soluble, thermally stable polymers through the synthesis of a new diamine monomer. These polymers, characterized by their physical properties, including solubility and thermal stability, underscore the versatility of incorporating such molecular structures into polyimide synthesis (Mehdipour‐Ataei & Hatami, 2007).
Anticancer Compound Synthesis
The synthesis of new 2-amino-3-cyanopyridine derivatives, including the reaction of 2-aminonicotinonitrile with various bifunctional reagents, has been explored for potential anticancer applications. These reactions yielded a diverse array of pyrimidine, thiourea, acetamide, and isoindoline derivatives, among others. Such chemical versatility highlights the compound's potential as a precursor for the development of novel anticancer agents (Mansour, Sayed, Marzouk, & Shaban, 2021).
Development of Pesticidal Compounds
Research into tribromomethyl phenyl sulfone derivatives has introduced novel compounds with potential pesticidal activity. These derivatives were synthesized through various routes, starting from chlorothiophenol or halogenphenyl methyl sulfone. The resulting compounds, after nitration and subsequent reactions, produced a range of derivatives with potential for development into effective herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).
properties
IUPAC Name |
2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5S/c23-16(14-4-1-2-5-15(14)22(24)25)20-12-6-8-13(9-7-12)28(26,27)21-17-18-10-3-11-19-17/h1-11H,(H,20,23)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMZPRAFIQREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2544471.png)

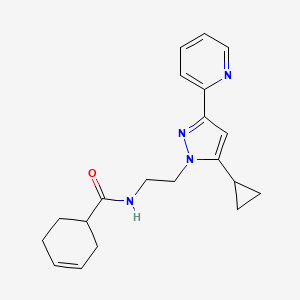

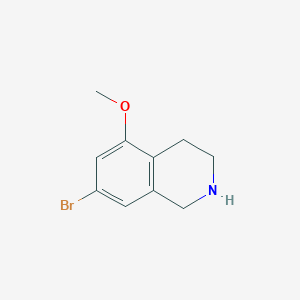
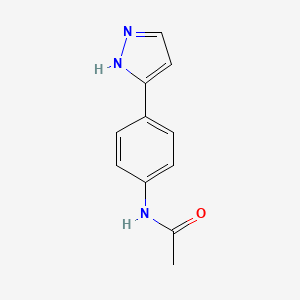
![N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2544484.png)
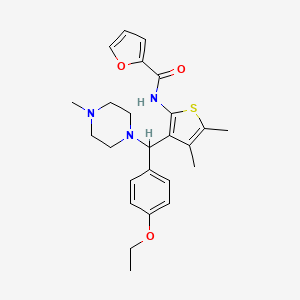
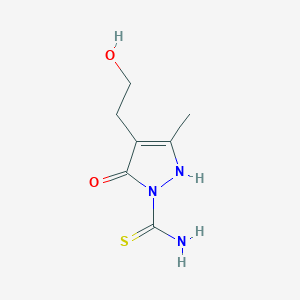
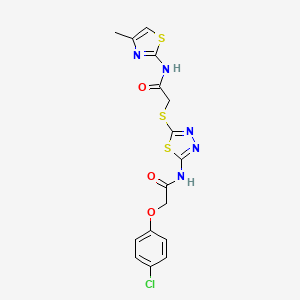
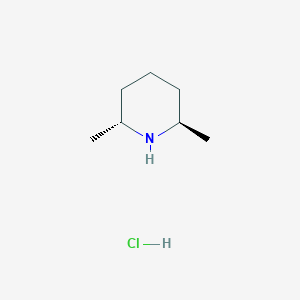
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B2544490.png)
